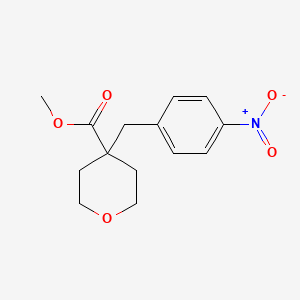

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

Description

Background and Historical Context of Tetrahydropyran Derivatives

Tetrahydropyran derivatives have occupied a central position in organic chemistry since the early recognition of their importance in natural product synthesis and pharmaceutical development. The parent compound tetrahydropyran, systematically known as oxane according to the 2013 International Union of Pure and Applied Chemistry preferred nomenclature, consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. This structural motif emerged as a critical building block following extensive research into pyranose sugars, where the tetrahydropyran ring system forms the core structural framework of glucose and other essential carbohydrates.

The historical development of tetrahydropyran chemistry can be traced through several key synthetic methodologies that have shaped contemporary approaches. Classical preparation methods included the hydrogenation of 3,4-dihydropyran using Raney nickel catalysis, establishing fundamental synthetic pathways that remain relevant today. The evolution of protecting group strategies, particularly the development of 2-tetrahydropyranyl ethers derived from reactions with 3,4-dihydropyran, revolutionized synthetic organic chemistry by providing robust protection for alcohols under diverse reaction conditions.

Contemporary synthetic strategies have expanded significantly beyond these foundational approaches. The implementation of formal hetero-Diels-Alder cycloaddition reactions, as demonstrated in neopeltolide synthesis, showcases the sophisticated methodologies now available for constructing tetrahydropyran rings with precise stereochemical control. These developments have positioned tetrahydropyran derivatives as essential intermediates in complex natural product synthesis, where their conformational stability and synthetic accessibility provide distinct advantages over alternative heterocyclic systems.

Classification and Importance in Heterocyclic Chemistry

The classification of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester within heterocyclic chemistry requires consideration of multiple structural and electronic factors that define its chemical behavior. As a saturated heterocyclic compound, this molecule belongs to the category of aliphatic heterocycles, which exhibit chemical properties analogous to their acyclic counterparts while possessing modified steric profiles due to ring constraints.

Within the broader classification scheme of heterocyclic compounds, tetrahydropyran derivatives represent six-membered heterocyclic systems containing a single heteroatom. This structural arrangement places them in the same general category as pyridine and pyran derivatives, though the saturated nature of tetrahydropyran fundamentally alters its electronic properties and reactivity patterns. The absence of aromatic character in tetrahydropyran systems results in chemical behavior more closely resembling cyclic ethers, with the oxygen atom serving primarily as a hydrogen bond acceptor and providing conformational flexibility through ring puckering.

The importance of tetrahydropyran derivatives in heterocyclic chemistry extends beyond their structural characteristics to encompass their role as versatile synthetic intermediates. The enhanced metabolic stability imparted by cyclic structures compared to acyclic analogs has made tetrahydropyran-containing compounds particularly valuable in pharmaceutical applications. Research has demonstrated that tetrahydropyran-based inhibitors can provide improved potency and selectivity profiles, as evidenced by their successful incorporation into enzyme inhibitor design strategies.

Table 1: Classification Parameters of Tetrahydropyran Derivatives

| Parameter | Characteristic | Relevance to this compound |

|---|---|---|

| Ring System | Six-membered saturated heterocycle | Core structural framework |

| Heteroatom | Single oxygen atom | Provides hydrogen bonding capability |

| Electronic Nature | Non-aromatic, aliphatic character | Influences reactivity and stability |

| Conformational Behavior | Chair conformation preferred | Affects three-dimensional molecular shape |

| Functional Group Integration | Multiple substituent accommodation | Allows complex derivatization patterns |

Structural Features and Molecular Architecture

The molecular architecture of this compound reflects a sophisticated integration of multiple functional elements that collectively define its chemical and physical properties. The compound exhibits a molecular formula of C14H17NO5 with a molecular weight of 279.29 grams per mole, indicating a moderately sized organic molecule with significant structural complexity.

The tetrahydropyran ring adopts a chair conformation as its lowest energy state, consistent with the conformational preferences observed in the parent tetrahydropyran molecule. This conformational arrangement positions the substituents in either axial or equatorial orientations, with profound implications for the molecule's overall three-dimensional structure and reactivity profile. The carboxylic acid methyl ester functionality at the 4-position introduces electron-withdrawing character that influences the electronic distribution throughout the ring system.

The 4-nitrobenzyl substituent represents a particularly significant structural feature, combining aromatic character with strong electron-withdrawing properties due to the nitro group. The nitro functionality, positioned para to the benzyl linkage, creates a conjugated system that extends the electronic influence beyond the immediate attachment point. This arrangement facilitates potential interactions with biological targets and provides opportunities for further chemical modifications through nucleophilic aromatic substitution reactions.

Table 2: Molecular Architecture Parameters

| Structural Element | Specific Features | Chemical Implications |

|---|---|---|

| Tetrahydropyran Ring | Six-membered saturated ring with oxygen | Conformational stability, hydrogen bonding |

| 4-Nitrobenzyl Group | Para-substituted aromatic system | Electronic activation, potential bioactivity |

| Methyl Ester Function | Carboxylate derivative | Hydrolysis susceptibility, derivatization potential |

| Quaternary Carbon | 4-Position substitution pattern | Steric hindrance, conformational restriction |

The spatial arrangement of these functional groups creates a molecule with distinct hydrophobic and hydrophilic regions. The aromatic nitrobenzyl portion contributes to hydrophobic character, while the ester functionality and tetrahydropyran oxygen provide polar interaction sites. This amphiphilic nature influences solubility characteristics and potential membrane permeability properties, factors that are crucial for biological activity and pharmaceutical applications.

Positioning within Contemporary Chemical Research

The positioning of this compound within contemporary chemical research reflects the convergence of several active areas of investigation that define modern synthetic organic chemistry and pharmaceutical development. Current research trajectories in tetrahydropyran chemistry emphasize the development of enantioselective synthetic methodologies that provide access to complex molecular architectures with precise stereochemical control.

Recent advances in catalytic asymmetric synthesis have demonstrated the feasibility of constructing tetrahydropyran derivatives through inverse-electron-demand hetero-Diels-Alder reactions, achieving excellent enantioselectivities and broad substrate scope. These methodological developments directly impact the synthetic accessibility of compounds like this compound, providing efficient routes to enantiomerically pure materials that are essential for pharmaceutical applications.

Contemporary pharmaceutical research has increasingly focused on the incorporation of tetrahydropyran motifs into drug design strategies, particularly in the development of protease inhibitors and other enzyme-targeted therapeutics. The structural similarity between tetrahydropyran rings and natural substrate recognition elements enables the design of inhibitors that exploit specific protein-ligand interactions while maintaining favorable pharmacokinetic properties.

The specific structural features of this compound position it as a valuable research tool for investigating structure-activity relationships in biological systems. The nitrobenzyl group provides a chromophoric element that facilitates spectroscopic analysis and enables the development of fluorescent probes for biological applications. The ester functionality offers opportunities for prodrug development, where hydrolysis can release active pharmaceutical ingredients in a controlled manner.

Table 3: Contemporary Research Applications

| Research Area | Specific Applications | Relevance to Target Compound |

|---|---|---|

| Asymmetric Synthesis | Enantioselective cyclization methods | Stereochemical control in preparation |

| Pharmaceutical Chemistry | Enzyme inhibitor development | Structural optimization for bioactivity |

| Chemical Biology | Molecular probe design | Spectroscopic and labeling applications |

| Materials Science | Functional polymer synthesis | Incorporation into advanced materials |

Current trends in synthetic methodology development continue to expand the accessibility of complex tetrahydropyran derivatives through innovative catalytic processes. The implementation of cascade reactions that combine multiple bond-forming events has enabled the efficient construction of polycyclic systems containing tetrahydropyran rings with high levels of structural complexity. These synthetic advances directly support the preparation of derivatives and analogs of this compound for systematic structure-activity relationship studies.

Properties

IUPAC Name |

methyl 4-[(4-nitrophenyl)methyl]oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(16)14(6-8-20-9-7-14)10-11-2-4-12(5-3-11)15(17)18/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOXVYJORIVZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions and Catalysts

| Parameter | Details |

|---|---|

| Starting Material | 2,7-Dioxaspiro[4.4]nonane-1,6-dione |

| Alcohol Used | Methanol (for methyl ester formation) |

| Catalyst | Acidic catalysts (solid-bed catalysts such as Al₂O₃ or homogeneous acids) |

| Temperature Range | 150°C to 350°C (optimal 220°C to 270°C) |

| Pressure Range | 0.01 to 100 bar (commonly 0.1 to 5 bar) |

| Reaction Mode | Batchwise or continuous (solid-bed or liquid phase) |

| Molar Ratio (Alcohol:Lactone) | 0.5:1 to 50:1 (preferably 2:1 to 20:1) |

The reaction proceeds via heating the lactone with methanol and catalyst, followed by cooling, catalyst removal, and fractional distillation to isolate the methyl ester product. The process achieves moderate to high selectivity for the methyl tetrahydropyran-4-carboxylate, with by-products such as 3-(2-methoxyethyl)dihydro-2(3H)-furanone that can be recycled to improve yield efficiency.

Hydrolysis and Functional Group Transformations

Further functionalization or purification steps may include hydrolysis of esters to acids or conversion to other derivatives. Hydrolysis typically employs acidic or basic aqueous conditions in mixed solvents, allowing conversion between esters and carboxylic acids without affecting the 4-substituent.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of tetrahydropyran-4-carboxylic acid methyl ester | 2,7-Dioxaspiro[4.4]nonane-1,6-dione + Methanol, acidic catalyst, 220-270°C, 0.1-5 bar | Methyl ester with tetrahydropyran ring formed |

| 2 | Alkylation with 4-nitrobenzyl halide | 4-Nitrobenzyl chloride/bromide, base, organic solvent, 50-130°C | Introduction of 4-(4-nitro-benzyl) substituent |

| 3 | Purification and optional hydrolysis | Filtration, crystallization, distillation, acid/base hydrolysis | Isolation of pure 4-(4-nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester |

Research Findings and Yield Considerations

- The esterification step using 2,7-dioxaspiro[4.4]nonane-1,6-dione and methanol under acidic catalysis achieves approximately 60% selectivity for the methyl ester product, with recyclable by-products enhancing overall efficiency.

- The alkylation step with 4-nitrobenzyl halides proceeds under mild to moderate temperatures, offering good yields of the substituted esters.

- The process benefits from the use of recyclable catalysts and by-products, continuous reaction modes, and straightforward purification techniques, making it suitable for scale-up and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Aqueous sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Reduction of Nitro Group: 4-(4-Amino-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester.

Hydrolysis of Ester Group: 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid.

Scientific Research Applications

The search results did not provide sufficient information on the applications of "4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester." However, based on existing knowledge and research insights, here is a detailed overview of its potential applications, particularly in scientific research.

Pharmaceutical Development

The compound's structure suggests potential applications in the pharmaceutical industry, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Its functional groups may facilitate interactions with biological targets, making it a candidate for drug development.

Chemical Synthesis

Due to its reactive functional groups, "this compound" can be utilized in organic synthesis. It may serve as a building block for more complex organic compounds, particularly in the synthesis of heterocycles or as part of multi-step synthetic routes.

Material Science

The compound could have applications in material science, particularly in the development of polymers or coatings that require specific chemical properties such as adhesion or resistance to environmental factors. The nitro group may impart additional functionalities that could be exploited in polymer chemistry.

Biochemical Studies

In biochemical research, this compound can be used to study enzyme interactions or as a substrate for various biochemical assays. Its ability to mimic certain biological molecules could provide insights into metabolic pathways or enzyme mechanisms.

Analytical Chemistry

The unique spectral properties of "this compound" make it suitable for use as a standard reference compound in analytical methods such as HPLC or mass spectrometry. This can aid in the quantification and identification of similar compounds in complex mixtures.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Key Structural Features :

- Tetrahydro-pyran core : Provides conformational rigidity.

Comparison with Structurally Similar Compounds

Methyl Tetrahydropyran-4-carboxylate

Structure : Lacks the 4-nitrobenzyl substituent.

Properties :

- Higher solubility in non-polar solvents compared to the nitro-substituted derivative. This compound is a common intermediate in drug synthesis .

Tetrahydropyran-4-methanol

Structure : Replaces the methyl ester with a hydroxymethyl group.

Properties :

Ethyl 2-Amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Structure: Chromene core with dichlorophenyl and amino substituents. Properties:

- MW: 382.24 g/mol; features a fused aromatic system.

- The dichlorophenyl group enhances lipophilicity, while the amino group introduces basicity. Reactivity: Likely participates in electrophilic substitution due to the aromatic system .

Methyl 4-[4-(Cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate

Structure: Nitro-substituted benzene with a piperazino linker and cyclopropylcarbonyl group. Properties:

- Combines nitro and ester groups but lacks the tetrahydro-pyran scaffold.

- Applications: Possible use in kinase inhibitors or GPCR-targeted therapies .

Functional Group and Reactivity Comparison

Ester Functionality

Nitro Group Effects

- Contrast : Compounds lacking nitro groups (e.g., Methyl tetrahydropyran-4-carboxylate) exhibit slower reaction rates in assays involving electron-deficient intermediates .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Gaps

- Synthesis : outlines methods for tetrahydropyran derivatives using NaOH/H₂O₂, suggesting possible routes for the target compound with modifications for nitrobenzyl introduction .

- Biological Activity : Methyl esters in show variable reaction rates in enzyme assays, but direct data on the target compound is lacking .

- Contradictions : While nitro groups generally enhance reactivity, their impact on tetrahydro-pyran derivatives remains understudied.

Biological Activity

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester (CAS Number: 1229626-92-9) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₇N₁O₅

- Molecular Weight : 279.29 g/mol

- Structure : The structure features a tetrahydropyran ring, which is significant for its biological interactions.

Antimicrobial Properties

Compounds containing nitro groups are often associated with antimicrobial activity. The mechanism typically involves the disruption of microbial DNA synthesis. Although direct studies on this specific compound are lacking, related compounds have demonstrated effectiveness against various bacterial strains, indicating potential for further exploration in this area .

Case Studies and Research Findings

- In Vitro Studies : A study examining derivatives of tetrahydropyran compounds reported varying degrees of metabolic stability and antiparasitic activity. These findings highlight the importance of functional groups in determining biological efficacy .

- Structural Optimization : Research focusing on structural modifications of similar compounds has shown that introducing polar functionalities can improve solubility and bioavailability while maintaining or enhancing biological activity. This suggests a potential pathway for optimizing this compound for increased therapeutic efficacy .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate that metabolic stability is crucial for maintaining effective concentrations in vivo. The balance between lipophilicity and hydrophilicity is essential for ensuring adequate absorption and distribution within biological systems .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester?

The compound is synthesized via multi-component reactions (MCRs) involving catalytic systems such as organobases (e.g., DABCO or L-proline). For example, nitro-substituted benzyl groups can be introduced through nucleophilic substitution or coupling reactions. The tetrahydropyran ring is typically formed via cyclization of α,β-unsaturated nitriles or esters under basic conditions . Key intermediates like 4-carboxytetrahydropyran derivatives are esterified using methylating agents (e.g., methyl iodide) to yield the final methyl ester .

Q. What spectroscopic methods are used to characterize this compound?

Characterization relies on ¹H/¹³C NMR for structural elucidation (e.g., confirming the tetrahydropyran ring and nitro-benzyl substituent), mass spectrometry (ESI-MS) for molecular weight validation, and HPLC for purity assessment. For example, in similar derivatives, ¹H NMR peaks at δ 1.8–2.2 ppm correspond to tetrahydropyran methylene protons, while aromatic protons from the nitro-benzyl group appear at δ 7.5–8.2 ppm .

Q. What intermediates are critical in synthesizing this compound?

Key intermediates include:

- 4-Carboxytetrahydropyran : Synthesized via cyclization of γ,δ-unsaturated esters.

- 4-(4-Nitro-benzyl)-piperazine derivatives : Used to introduce the nitro-benzyl group via SN2 or Buchwald-Hartwig coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst selection : DABCO or L-proline enhances regioselectivity in MCRs, reducing side products .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve nitro-group reactivity while minimizing ester hydrolysis .

- Workup protocols : Acidic or basic extraction removes unreacted starting materials, as seen in the isolation of 4,5-dihydro-isoxazole derivatives with >95% purity .

Q. How do steric and electronic effects of the nitro-benzyl group influence reactivity?

The nitro group (-NO₂) is electron-withdrawing, increasing the electrophilicity of the benzyl carbon for nucleophilic attack. However, steric hindrance from the tetrahydropyran ring can slow coupling reactions. Computational studies (e.g., DFT) or Hammett plots may resolve conflicting reactivity data .

Q. How to address contradictions in spectral data during structural confirmation?

- Overlapping NMR peaks : Use 2D NMR (COSY, HSQC) to resolve ambiguities in tetrahydropyran ring protons.

- Mass spectrometry discrepancies : High-resolution MS (HRMS) distinguishes between isobaric species (e.g., ester vs. acid forms) .

Q. What strategies mitigate racemization during tetrahydropyran ring formation?

- Chiral auxiliaries : Use (R)- or (S)-proline to induce enantioselectivity in cyclization steps.

- Low-temperature conditions : Reactions below 0°C reduce thermal racemization, as demonstrated in the synthesis of chiral pyrrolo-pyridazine derivatives .

Methodological Considerations

| Parameter | Typical Conditions | References |

|---|---|---|

| Catalytic System | DABCO (1–5 mol%), L-proline (10 mol%) | |

| Reaction Temperature | 60–80°C (DMF or THF) | |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | |

| Purity Standards | ≥95% (HPLC, λ = 254 nm) |

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.